Micardis HCT
Description
Structure
2D Structure
Properties
CAS No. |
485391-74-0 |
|---|---|
Molecular Formula |
C40H38ClN7O6S2 |
Molecular Weight |
812.4 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2.C7H8ClN3O4S2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
OZCVMXDGSSXWFT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Synonyms |
Micardis-HCT telmi-sartan-hydrochlorothiazide telmisartan, hydrochlorothiazide drug combination telmisartan-hydrochlorothiazide |
Origin of Product |
United States |
Pharmacological Characterization of Telmisartan
Pharmacokinetic Research Principles of Telmisartan (B1682998)
Distribution Dynamics and Plasma Protein Binding Affinities (>99.5%)
Telmisartan exhibits extensive distribution to tissues, with a mean apparent volume of distribution at steady state reported to be approximately 500 liters in healthy male volunteers drugbank.comhres.cafda.goveuropa.euresearchgate.netnih.govsandoz.comnih.gov. This large volume suggests significant tissue binding. The compound is highly bound to plasma proteins, with binding exceeding 99.5% drugbank.comhres.cafda.goveuropa.euresearchgate.netnih.govsandoz.comwikipedia.orgfda.govnih.gov. The primary plasma proteins involved in this binding are albumin and alpha-1-acid glycoprotein (B1211001) drugbank.comhres.cafda.goveuropa.euresearchgate.netnih.govsandoz.comwikipedia.orgfda.gov. Importantly, this high degree of protein binding remains constant across the concentration range achieved with therapeutic doses and is not dependent on the dose administered drugbank.comhres.cafda.govnih.govsandoz.comfda.gov.
Table 1: Key Distribution and Binding Parameters of Telmisartan
| Parameter | Value | Notes |
| Volume of Distribution | ~500 Liters | Suggests extensive tissue distribution |
| Plasma Protein Binding | >99.5% | Primarily to albumin and α1-acid glycoprotein; dose-independent |
| Binding is not dose-dependent | Yes |
Metabolic Pathways: Glucuronidation and Inactive Metabolite Identification
Telmisartan undergoes minimal metabolism in the body drugbank.comhres.cafda.govnih.govsandoz.comfda.govrwandafda.gov.rwtandfonline.com. The primary metabolic pathway involves conjugation with glucuronic acid, forming a pharmacologically inactive acyl-glucuronide drugbank.comhres.cafda.govnih.govsandoz.comfda.govrwandafda.gov.rwtandfonline.com. This glucuronide conjugate of the parent compound is the sole metabolite identified in both human plasma and urine drugbank.comhres.cafda.govnih.govsandoz.comfda.govrwandafda.gov.rw. Following a single dose, this glucuronide metabolite accounts for approximately 11% of the total radioactivity measured in plasma hres.cafda.govnih.govfda.govrwandafda.gov.rw. Crucially, the cytochrome P450 isoenzymes are not implicated in the metabolism of telmisartan drugbank.comhres.cafda.govnih.govfda.govrwandafda.gov.rw.
Excretion Routes and Biliary Elimination Predominance
The predominant route of elimination for telmisartan and its glucuronide metabolite is via biliary excretion into the feces researchgate.netsandoz.comwikipedia.orgtandfonline.com. Studies indicate that more than 97% of an administered dose is eliminated unchanged in the feces through this pathway drugbank.comhres.ca. In contrast, only minute amounts of the drug are excreted in the urine, with cumulative urinary excretion being less than 1% of the administered dose drugbank.comhres.caeuropa.eu. The total plasma clearance of telmisartan is high, exceeding 800 mL/min drugbank.comhres.cafda.govnih.govfda.govrwandafda.gov.rw.
Terminal Elimination Half-Life and Implications for Sustained Receptor Blockade
Telmisartan exhibits a terminal elimination half-life of approximately 24 hours drugbank.comhres.cafda.govresearchgate.netwikipedia.orgnih.govtandfonline.comjst.go.jpnih.gov. This extended half-life is among the longest observed for angiotensin II receptor blockers (ARBs) and is a key factor contributing to its sustained pharmacological effect wikipedia.orgnih.gov. With once-daily dosing, trough plasma concentrations typically represent about 10% to 25% of peak plasma concentrations hres.cafda.govfda.gov. The drug demonstrates an accumulation index of 1.5 to 2.0 upon repeated once-daily administration, indicating a moderate tendency to accumulate in plasma with consistent dosing fda.govfda.gov. This long half-life and slow dissociation rate from AT1 receptors contribute to its classification as a pseudo-irreversible blocking agent, ensuring sustained receptor blockade throughout the dosing interval nih.govtodaysveterinarypractice.com.
Preclinical Pharmacodynamic Investigations of Telmisartan
Preclinical studies have elucidated Telmisartan's mechanisms of action at the cellular and systemic levels, particularly concerning its AT1 receptor antagonism.
In Vitro Cellular Responses to AT1 Receptor Blockade (e.g., Vascular Smooth Muscle Relaxation, Cell Proliferation Studies)
Telmisartan demonstrates high affinity and selectivity for the AT1 receptor, acting as a potent and long-lasting antagonist fda.goveuropa.eunih.govrwandafda.gov.rwjst.go.jp. It exhibits an affinity for AT1 receptors that is over 3,000 times greater than for AT2 receptors fda.govnih.govrwandafda.gov.rw. In vitro studies have shown that telmisartan acts as an insurmountable antagonist of angiotensin II-induced contractions in isolated aorta rings, with its inhibitory effects persisting even after washout procedures jst.go.jp.
Furthermore, telmisartan has been observed to inhibit the proliferation of vascular smooth muscle cells (VSMCs) in vitro researchgate.netnih.govnih.govoncotarget.com. This antiproliferative effect is attributed, in part, to AT1 receptor blockade and activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), although other mechanisms are also implicated researchgate.netnih.gov. Specifically, telmisartan has been shown to inhibit VSMC proliferation by attenuating Akt phosphorylation and activation, which leads to the accumulation of p53 and repression of cell cycle progression genes nih.gov. Studies have also indicated that telmisartan can inhibit esophageal adenocarcinoma cell proliferation by blocking the G0 to G1 cell cycle transition, reducing cyclin D1 and cyclin E levels, and enhancing the AMP-activated protein kinase (AMPK) pathway oncotarget.com.
Table 2: In Vitro Cellular Effects of Telmisartan
| Cellular Response | Observed Effect | Potential Mechanisms Involved |
| Vascular Smooth Muscle Cell Proliferation | Inhibition | AT1 receptor blockade, PPAR-γ activation, Akt pathway inhibition, p53 accumulation, repression of cell cycle genes |
| Esophageal Adenocarcinoma Cell Proliferation | Inhibition | G0-G1 cell cycle blockade, reduction in cyclin D1 and cyclin E, enhancement of AMPK pathway |
| Angiotensin II-induced Contractions | Insurmountable antagonism in isolated aorta rings; persistent inhibition even after washout | Slow dissociation from AT1 receptors |
Animal Model Studies of Systemic and Organ-Specific AT1 Receptor Antagonism
In preclinical animal models, telmisartan has consistently demonstrated effective AT1 receptor antagonism. In conscious rats, telmisartan blunted the blood pressure response to exogenous angiotensin II in a dose-dependent manner, with blockade remaining significant for over 24 hours at higher doses . Studies utilizing models of spontaneous hypertension and renovascular hypertension in rats have shown that telmisartan produces consistent reductions in blood pressure without rebound phenomena or tolerance development upon repeated oral administration jst.go.jp.
Telmisartan's mechanism of action involves blocking AT1 receptors in vascular smooth muscle and the adrenal gland, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II fda.govnih.gov. Research has also indicated that telmisartan can inhibit reactive oxygen species (ROS) production in vascular smooth muscle and other extraneural tissues in rats researchgate.net. Furthermore, animal studies have highlighted telmisartan's potential hepatoprotective effects, demonstrating its ability to reduce fat infiltration and inflammation in the liver parenchyma ufmg.br.
Compound List:
Telmisartan
Pharmacological Characterization of Hydrochlorothiazide
Molecular Mechanism of Renal Sodium Chloride Co-transporter (NCC) Inhibition
Hydrochlorothiazide's primary mechanism of action involves the inhibition of the sodium chloride co-transporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3), located in the distal convoluted tubule of the kidney nih.govpharmgkb.orgresearchgate.netnih.govwikipedia.org. This specific inhibition is central to its diuretic and antihypertensive properties.
Specific Interaction with SLC12A3 and Distal Convoluted Tubule Function
Hydrochlorothiazide (B1673439) acts as a specific inhibitor of the NCC, a thiazide-sensitive transporter responsible for reabsorbing approximately 5% to 10% of filtered sodium in the distal convoluted tubule nih.govpharmgkb.orgnih.gov. The binding of HCT to NCC occurs in the DCT, a critical segment for fine-tuning sodium and chloride reabsorption nih.govresearchgate.net. By blocking this co-transporter, HCT increases the amount of sodium and chloride that remains in the tubular lumen, thereby enhancing their excretion nih.govfda.govphysiology.org. This action leads to increased natriuresis and diuresis researchgate.netphysiology.orgfrontiersin.org. Importantly, HCT does not inhibit other related transporters such as the furosemide-sensitive Na-K-2Cl cotransporter (NKCC2) or the amiloride-sensitive sodium channel (ENaC), highlighting its specificity for NCC nih.gov. Studies have shown that HCT increases NCC abundance and phosphorylation in the kidney researchgate.netphysiology.orgjci.org. Furthermore, HCT has been shown to enhance passive calcium reabsorption and reduce magnesium channel abundance, contributing to hypocalciuria and hypomagnesemia, respectively jci.org.
Downstream Effects on Renal Electrolyte and Water Transport
The inhibition of NCC by hydrochlorothiazide triggers a cascade of downstream effects on renal electrolyte and water transport. By reducing sodium and chloride reabsorption in the DCT, HCT increases the delivery of sodium to more distal segments of the nephron, such as the collecting ducts nih.govfda.gov. This increased sodium load in the distal tubule can lead to enhanced exchange of sodium for potassium and hydrogen ions, potentially causing excessive loss of potassium and hydrogen fda.gov.
HCT also influences the transport of other electrolytes. It decreases the urinary excretion of calcium and uric acid, while potentially increasing iodide excretion fda.gov. The diuretic effect of HCT leads to increased urine volume and a decrease in urine osmolality physiology.org. Furthermore, HCT can indirectly stimulate potassium secretion by increasing distal sodium and fluid delivery, coupled with an enhanced aldosterone (B195564) effect nih.gov. It also lowers luminal calcium concentration in distal tubules, which activates epithelial sodium channels (ENaC) and favors potassium secretion nih.gov. Consequently, HCT can lead to various electrolyte derangements, including hypokalemia, hyponatremia, hypomagnesemia, hypercalcemia, and hyperchloremic alkalosis nih.gov. Chronic administration of HCT has been observed to increase urinary magnesium excretion and decrease serum magnesium levels, while also causing hypocalciuria jci.org.
| Electrolyte/Water Parameter | Effect of Hydrochlorothiazide |
| Sodium (Na+) | Increased excretion, decreased reabsorption in DCT |
| Chloride (Cl-) | Increased excretion, decreased reabsorption in DCT |
| Potassium (K+) | Increased distal secretion (indirectly), potential hypokalemia |
| Calcium (Ca2+) | Decreased excretion, enhanced proximal reabsorption, hypocalciuria |
| Magnesium (Mg2+) | Increased excretion, reduced serum levels, hypomagnesemia |
| Water | Increased excretion (diuresis) |
| Uric Acid | Decreased excretion |
Role of WNK Kinases and SPAK in NCC Regulation
The activity and abundance of the NCC are tightly regulated by a complex signaling network involving With-no-lysine (WNK) kinases and their downstream targets, SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative stress-responsive kinase-1) physiology.orgnih.govaginganddisease.orgexeter.ac.ukbiorxiv.orgnih.gov. WNK kinases, particularly WNK1 and WNK4, are known to stimulate NCC activity through the phosphorylation and activation of SPAK and OSR1, which in turn phosphorylate NCC nih.govexeter.ac.ukbiorxiv.org. Studies in Wnk4-knockout mice have demonstrated reduced NCC abundance and activity, along with diminished urinary sodium excretion in response to HCT, suggesting a crucial role for WNK4 in NCC regulation nih.gov. Conversely, mutations in WNK kinases associated with familial hyperkalemic hypertension (FHHt) often lead to increased NCC activity nih.gov.
The WNK-SPAK/OSR1 pathway is central to modulating NCC function. WNK kinases can directly or indirectly influence NCC phosphorylation, thereby regulating its transport activity and surface abundance nih.govexeter.ac.uk. For instance, WNK4 has been shown to inhibit NCC activity by reducing its plasma membrane localization, while WNK1 can indirectly regulate NCC by modulating WNK4 activity nih.gov. Furthermore, the kidney-specific splice form of WNK1, KS-WNK1, plays a role in controlling WNK signaling pathway localization in the DCT and appears to activate NCC during potassium deficiency while inhibiting it during hyperkalemia biorxiv.org. The balance of phosphorylation and dephosphorylation, mediated by WNK kinases and phosphatases like calcineurin, is critical for maintaining NCC homeostasis exeter.ac.uk.
Investigation of Potential Extra-renal Targets (e.g., NAPE-PLD, Carbonic Anhydrase)
Beyond its well-established renal actions, research indicates that hydrochlorothiazide may also exert effects through extra-renal mechanisms, contributing to its chronic reduction of blood pressure researchgate.netresearchgate.net. One proposed mechanism involves the direct inhibition of vascular smooth muscle cell carbonic anhydrase nih.govnih.gov. Inhibition of this enzyme leads to intracellular alkalinization, which in turn activates calcium-activated potassium (KCa) channels in vascular smooth muscle cells, promoting vasodilation and reducing peripheral vascular resistance nih.govresearchgate.netnih.gov. This effect is distinct from its action on NCC and is shared by other carbonic anhydrase inhibitors nih.gov.
More recently, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the endocannabinoid system, has been identified as a novel renal and extra-renal target of thiazide diuretics, including HCT researcher.lifenih.gov. The interaction of HCT with NAPE-PLD is proposed to underlie both its acute diuretic effect and its chronic reduction of vascular resistance, shedding new light on the complex mechanisms of thiazide-mediated hypertension treatment nih.gov.
Pharmacokinetic Research Principles of Hydrochlorothiazide
The pharmacokinetic profile of hydrochlorothiazide governs its absorption, distribution, metabolism, and excretion, which are crucial for understanding its therapeutic efficacy and duration of action.
Oral Absorption and Renal Elimination Pathways
Hydrochlorothiazide is administered orally and is generally well absorbed from the gastrointestinal tract, with an average bioavailability reported to be around 70% wikipedia.orgfda.govontosight.ai. Absorption is relatively slow, with peak plasma concentrations typically observed within 1 to 5 hours following administration fda.govontosight.ai. Plasma concentrations are generally dose-proportional fda.gov. Once absorbed, HCT is distributed throughout the body, with significant protein binding in plasma, reported to be approximately 68% fda.goveuropa.eu.
Hydrochlorothiazide undergoes minimal hepatic metabolism, meaning it is largely excreted unchanged ontosight.ai. The primary route of elimination is via the kidneys pharmgkb.orgfda.govontosight.ai. A substantial portion of the administered dose, typically 55% to 77%, is recovered unchanged in the urine within 24 hours, with over 95% of the absorbed dose excreted in this manner pharmgkb.orgfda.gov. The plasma elimination half-life of HCT ranges from approximately 6 to 15 hours, influencing its duration of action wikipedia.orgfda.goveuropa.eueuropa.eu. Renal impairment can significantly alter these parameters, leading to increased plasma concentrations and a prolonged elimination half-life fda.goveuropa.eueuropa.eu. For instance, in patients with a creatinine (B1669602) clearance below 20 ml/min, the half-life can extend to 21 hours europa.eueuropa.eu.
| Pharmacokinetic Parameter | Value/Description |
| Oral Absorption | Well absorbed (65-75%) fda.govontosight.ai |
| Bioavailability | Variable (~60-80%) ontosight.ai |
| Peak Plasma Concentration | 1-5 hours post-dose fda.govontosight.ai |
| Protein Binding | ~68% europa.eu |
| Half-life (Plasma) | 5.6-15 hours wikipedia.orgfda.goveuropa.eueuropa.eu |
| Metabolism | Minimal hepatic metabolism ontosight.ai |
| Primary Elimination | Renal excretion (unchanged drug) pharmgkb.orgfda.govontosight.ai |
| Urinary Excretion | 55-77% of dose as unchanged drug fda.gov |
Synergistic Pharmacological Interactions of Telmisartan and Hydrochlorothiazide
Mechanistic Basis of Combination Efficacy
The antihypertensive efficacy of the Telmisartan (B1682998)/HCTZ combination stems from the distinct yet complementary actions of its constituent agents on the Renin-Angiotensin-Aldosterone System (RAAS) and renal electrolyte handling.
Counter-regulatory Effects of Renin-Angiotensin System Activation by Diuresis and its Blockade by ARBs
Diuretics, such as Hydrochlorothiazide (B1673439), exert their blood pressure-lowering effects by increasing sodium and water excretion, leading to a reduction in plasma volume and extracellular fluid. This diuresis, however, can paradoxically stimulate the Renin-Angiotensin-Aldosterone System (RAAS) by reducing renal perfusion and intravascular volume. This RAAS activation results in increased levels of renin, angiotensin I, angiotensin II, and aldosterone (B195564), which can counteract the blood pressure-lowering effects of the diuretic through vasoconstriction and sodium/water retention nih.govhres.casandoz.com.
Telmisartan, as an Angiotensin II Receptor Blocker (ARB), selectively antagonizes the binding of angiotensin II to the AT1 receptor hres.casandoz.com. By blocking this receptor, Telmisartan inhibits the vasoconstrictive and aldosterone-releasing effects of angiotensin II. Consequently, when co-administered with HCTZ, Telmisartan effectively counteracts the RAAS activation triggered by the diuretic nih.govhres.casandoz.com. This blockade prevents the compensatory vasoconstriction and fluid retention, thereby augmenting and sustaining the antihypertensive effect initiated by HCTZ nih.govresearchgate.net. This counter-regulatory mechanism is a key driver of the enhanced efficacy observed with the combination therapy.
Electrolyte Homeostasis Modulation: Opposing Mechanisms on Potassium Excretion
Hydrochlorothiazide, like other thiazide diuretics, promotes the excretion of electrolytes, including sodium, potassium, and magnesium, in the distal tubules of the kidney. This action can lead to a decrease in serum potassium levels (hypokalemia) medscape.comsanofi.com. Conversely, Angiotensin II Receptor Blockers, including Telmisartan, can inhibit aldosterone secretion, which plays a role in potassium excretion. This mechanism can lead to an increase in serum potassium levels (hyperkalemia) medscape.comhres.ca.
The combination of Telmisartan and HCTZ demonstrates a complex interplay in modulating potassium balance. Preclinical studies in spontaneously hypertensive rats have indicated that while HCTZ alone can lead to a low steady-state plasma potassium level, co-administration with Telmisartan results in an increase in plasma potassium towards a higher steady-state level nih.govresearchgate.net. This suggests that Telmisartan's effect can attenuate the potassium-wasting effect of HCTZ.
| Treatment Group (Preclinical Model) | Plasma Potassium (mmol/L) at Steady State (6 weeks) |
| Hydrochlorothiazide alone | 4.64 |
| Telmisartan + Hydrochlorothiazide | 4.84 |
Data derived from preclinical studies in spontaneously hypertensive rats nih.govresearchgate.net.
This modulation helps to mitigate the risk of hypokalemia associated with HCTZ monotherapy, contributing to a more favorable electrolyte profile for the combination researchgate.netsanofi.comhres.ca.
Theoretical Frameworks of Additive and Synergistic Pharmacological Responses
The combination of Telmisartan and HCTZ is theorized to produce additive or synergistic pharmacological responses in lowering blood pressure. Additive effects occur when the combined effect of two drugs is equal to the sum of their individual effects. Synergistic effects, on the other hand, occur when the combined effect is greater than the sum of their individual effects.
Preclinical pharmacokinetic-pharmacodynamic (PK/PD) modeling has predicted a synergistic pharmacodynamic interaction between Telmisartan and HCTZ researchgate.netnih.gov. This synergy is attributed to their distinct mechanisms: Telmisartan inhibits the RAAS, while HCTZ promotes diuresis. The blockade of RAAS by Telmisartan prevents the counter-regulatory responses to HCTZ-induced volume depletion, leading to a more pronounced and sustained reduction in blood pressure than would be expected from simply adding their individual effects nih.govresearchgate.net. This dual action on different physiological pathways allows for a more comprehensive interruption of the mechanisms that elevate blood pressure.
Pharmacokinetic Interactions in Preclinical and Theoretical Models
In preclinical and theoretical models, as well as in human studies, the co-administration of Telmisartan and Hydrochlorothiazide has generally not resulted in significant pharmacokinetic interactions. Studies in spontaneously hypertensive rats have indicated no significant changes in the pharmacokinetics of either Telmisartan or HCTZ when administered concurrently researchgate.netnih.gov. Similarly, human studies have reported that the pharmacokinetic parameters of Telmisartan and HCTZ are largely unaffected when given together europa.eurowex.ienih.goveuropa.eu. For instance, the absorption, peak plasma concentrations (Cmax), and area under the plasma concentration-time curve (AUC) of each component have been found to be comparable whether administered alone or in combination, meeting criteria for pharmacokinetic equivalence nih.goveuropa.eu. This lack of significant pharmacokinetic interaction suggests that the enhanced antihypertensive effect of the combination is primarily driven by pharmacodynamic synergy rather than altered drug exposure.
| Drug Combination | Telmisartan Cmax Ratio (90% CI) | Telmisartan AUC Ratio (90% CI) | HCTZ Cmax Ratio (90% CI) | HCTZ AUC Ratio (90% CI) |
| Telmisartan/HCTZ vs. Separate | 1.02 (0.85-1.21) | 1.04 (0.97-1.13) | 0.88 (0.82-0.96) | 0.86 (0.82-0.90) |
Data represents ratios of geometric least squares means from a study comparing co-administration with separate administration in healthy subjects nih.gov. CI = Confidence Interval.
Pharmacodynamic Interactions in Preclinical Models
Pharmacodynamic interactions describe how drugs affect the body. In preclinical models, the combination of Telmisartan and HCTZ has demonstrated distinct pharmacodynamic effects compared to monotherapy, primarily related to blood pressure reduction and electrolyte balance.
As discussed in section 4.1.3, preclinical models support a synergistic pharmacodynamic interaction for blood pressure reduction researchgate.netnih.gov. The combined administration of Telmisartan and HCTZ in spontaneously hypertensive rats has been modeled to show an inhibitory function of Telmisartan and a stimulatory function of HCTZ, leading to a predicted synergistic antihypertensive effect that is notably stronger than additive effects researchgate.netnih.gov. This is further supported by studies showing that the combination achieves greater blood pressure reductions compared to the individual components researchgate.net.
Furthermore, the pharmacodynamic effects on plasma potassium levels have been characterized in preclinical settings. While HCTZ alone tends to decrease plasma potassium, the co-administration with Telmisartan has shown a tendency to increase plasma potassium levels, mitigating the hypokalemic effect of HCTZ nih.govresearchgate.net. This indicates a pharmacodynamic interaction that influences electrolyte homeostasis.
Advanced Research Methodologies and Analytical Approaches
Analytical Chemistry Techniques for Compound Quantification in Research Matrices
The precise and accurate quantification of Telmisartan (B1682998) and Hydrochlorothiazide (B1673439) in various research matrices, including pharmaceutical formulations and biological fluids, is paramount for drug development and quality control. A range of chromatographic and spectroscopic techniques, coupled with rigorous validation, are employed to achieve this.
High-Performance Liquid Chromatography (HPLC, RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the simultaneous determination of Telmisartan and Hydrochlorothiazide due to its sensitivity, selectivity, and speed. Various RP-HPLC methods have been developed and validated, differing in their mobile phase composition, stationary phases, flow rates, and detection wavelengths.
A typical RP-HPLC method involves the use of a C18 column, with mobile phases often comprising a mixture of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers (such as phosphate (B84403) buffer), adjusted to a specific pH. Detection is commonly performed using UV-Vis spectrophotometry at wavelengths where the analytes exhibit maximum absorbance, or at wavelengths that provide optimal separation and sensitivity.
Table 1: Representative RP-HPLC Methods for Telmisartan and Hydrochlorothiazide
| Parameter | Study ijpras.com | Study ijbpas.com | Study ijfjournal.com | Study wjpsonline.com | Study tandfonline.com |
| Column | Inertsil 250 x 4.6 mm 5-μm | Chemsil C18 (4.6 x 250mm, 5μm) | INERTSIL C18 (150x4.6 ID) 5mm | C18 Column (150mm x 4.6mm) 5µm | C18 Column (150mm x 4.6mm) 5µm |
| Mobile Phase | Buffer:ACN:MeOH (50:50), pH 3.0 | OPA:ACN (55:45), pH 2.5 | NaH₂PO₄ buffer:ACN (30:70) | MeOH:Phosphate buffer pH 4.5 (70:30) | MeOH:ACN (70:30) |
| Flow Rate (mL/min) | 1.2 | 1.2 | 1.0 | 1.0 | 1.0 |
| Detection (nm) | 298 (Telmisartan), 270 (Hydrochlorothiazide) | 282 | 293 | 268 | 270 |
| Telmisartan RT (min) | 18.43 | 5.5 | 2.853 | 2.15 | 1.79 |
| Hydrochlorothiazide RT (min) | 8.11 | 2.6 | 4.090 | 3.0 | 2.80 |
| Linearity Range | 50–150 μg/mL | 20-60 μg/mL | Not Specified | 2-25 μg (Telmisartan), 5-100 μg (HTZ) | Not Specified |
| R² (Telmisartan) | 0.9995 | 0.999 | Not Specified | 0.999 | Not Specified |
| R² (Hydrochlorothiazide) | 1.000 | 0.999 | Not Specified | 0.999 | Not Specified |
| Recovery (%) | ~100% | 98-100% | Within 98-102% | 99.86% | 100 ± 2% |
| LOD (μg/mL) | Not Specified | 0.796 (HZ), 2.412 (TEL) | Not Specified | 0.012 (TEL), 0.018 (HTZ) | 0.0694 (TEL), 0.0185 (HTZ) |
| LOQ (μg/mL) | Not Specified | 2.412 (HZ), 0.796 (TEL) | Not Specified | 0.022 (Both) | 0.2104 (TEL), 0.0563 (HTZ) |
Note: RT denotes Retention Time. Ranges and values may vary based on specific method parameters and validation studies.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS techniques are highly sensitive and selective methods, particularly valuable for the quantification of drugs and their metabolites in complex biological matrices like plasma. These methods allow for the detection of analytes at very low concentrations, often in the nanogram per milliliter range.
Studies have reported the development of LC-MS/MS methods for the simultaneous quantification of Telmisartan and Hydrochlorothiazide in human plasma nih.govresearchgate.netijbpas.comresearchgate.net. These methods typically employ C18 columns and utilize a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer, often with the addition of ammonium (B1175870) acetate (B1210297) or formic acid. Detection is achieved through tandem mass spectrometry, monitoring specific precursor-to-product ion transitions (e.g., m/z 513.18 to 469.13 for Telmisartan, and m/z 268.90 to 204.94 for Hydrochlorothiazide ajpsonline.com).
Table 2: Representative LC-MS/MS Methods for Telmisartan and Hydrochlorothiazide
| Parameter | Study ajpsonline.com | Study ijbpas.com | Study researchgate.net |
| Column | Acquity UPLC™ BEH C₁8 (100.0 × 2.1 mm, 1.7µm) | Aquasil-C18 (250×4.6mm×5µm) | C-18 column (various manufacturers) |
| Mobile Phase | Acetonitrile: 2mM Ammonium Acetate (50:50, v/v) | Buffer: Methanol: Acetonitrile (60:20:20, v/v) | Acetonitrile: Buffer (80:20% v/v) |
| Flow Rate (mL/min) | 0.25 | 0.5 | 0.7 |
| Detection | MS/MS (Negative Ionization) | LC-MS/MS | LC-MS/MS |
| MS/MS Transitions | TELM: 513.18→469.13; HCTZ: 268.90→204.94 | Not Specified | Not Specified |
| Telmisartan RT (min) | 2.25 | ~3 | ~3 |
| Hydrochlorothiazide RT (min) | 1.22 | 1-2 | 1-2 |
| Linearity Range | 1-1000 ng/mL | TELM: 40.064-801.272 ng/ml; HCTZ: 20.178-908.019 ng/ml | Not Specified |
Spectroscopic Methods
Spectroscopic techniques, including UV-Vis spectrophotometry, derivative spectrophotometry, and spectrofluorimetry, offer alternative or complementary approaches for the analysis of Telmisartan and Hydrochlorothiazide, particularly when dealing with binary mixtures or formulations.
UV-Vis Spectrophotometry: Due to spectral overlap between Telmisartan and Hydrochlorothiazide, conventional UV-Vis methods often require specialized approaches. Chemometric methods such as Principal Component Regression (PCR) and Partial Least Squares (PLS-1) regression have been successfully applied to resolve overlapping spectra and enable simultaneous quantification nih.govresearchgate.net. Derivative spectrophotometry, including first-order derivative (1D) and first derivative of ratio spectra (1DD), is also utilized to overcome spectral interference by measuring absorbance at zero-crossing points innovareacademics.inscholarsresearchlibrary.comnih.gov. Specific wavelengths for analysis are often identified based on the λmax of individual drugs or iso-absorptive points researchgate.netinnovareacademics.inscholarsresearchlibrary.comnih.govujpronline.comrroij.com.
Spectrofluorimetry: Spectrofluorimetric methods can be employed for the determination of Telmisartan, leveraging its native fluorescence properties. For instance, measurement in 1 M sodium hydroxide (B78521) at an excitation wavelength of 230 nm and emission wavelength of 365 nm has been reported nih.govijprajournal.com.
Thin Layer Chromatography (TLC, HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) provides a cost-effective and efficient method for the simultaneous analysis of Telmisartan and Hydrochlorothiazide, particularly in pharmaceutical formulations and biological samples like human plasma scirp.orgphmethods.netijpsonline.com. HPTLC methods typically utilize silica (B1680970) gel 60F254 as the stationary phase and a mobile phase composed of a mixture of organic solvents such as chloroform, methanol, and toluene, or acetonitrile, toluene, methanol, and formic acid scirp.orgphmethods.netijpsonline.commedcraveonline.com. Densitometric scanning is performed at specific wavelengths (e.g., 278 nm, 210 nm, 254 nm, 272 nm) to quantify the separated spots.
Table 3: Representative HPTLC Methods for Telmisartan and Hydrochlorothiazide
| Parameter | Study scirp.org | Study medcraveonline.com | Study phmethods.net | Study ijpsonline.com |
| Stationary Phase | Silica gel 60F254 | Silica gel 60 F254 | Aluminum plates pre-coated with silica gel 60F254 | Precoated silica gel 60F254 |
| Mobile Phase | Chloroform:MeOH:Toluene (8:2:4 v/v/v) | Acetonitrile:Toluene:MeOH:Formic acid (8:10:2:0.6 v/v/v/v) | Chloroform:Butan-1-ol:Ammonia (6:4:0.1 v/v/v) | Chloroform:MeOH:Toluene (2:5:5 v/v/v) |
| Detection (nm) | 278 | 210 | 254 | 272 |
| Telmisartan Rf | 0.66 ± 0.05 | Not Specified | 0.14 ± 0.02 | Not Specified |
| Hydrochlorothiazide Rf | 0.28 ± 0.05 | Not Specified | 0.43 ± 0.02 | Not Specified |
| Linearity Range | 200-1200 ng/spot | TEL/RAM: 250-1250 ng/spot; IRB/HCZ: 500-2500 ng/spot | AML: 200-1000 ng/band; HCTZ: 500-2500 ng/band; TEL: 1600-8000 ng/band | TEL: 250-500 ng/spot; HCTZ: 200-700 ng/spot |
| Recovery (%) | TEL: 75.98%, HCTZ: 81.91% | 98.85%-101.31% | AML: 99.43–101.57%, HCTZ: 100.22–101.54%, TEL: 100.12–100.44% | Not Specified |
| LOD (ng/spot) | Not Specified | Not Specified | TEL: 186.9, HCTZ: 58.0 | TEL: 75, HCTZ: 55 |
| LOQ (ng/spot) | Not Specified | Not Specified | TEL: 566.4, HCTZ: 175.8 | TEL: 190, HCTZ: 150 |
Method Validation Protocols (ICH Guidelines)
All analytical methods discussed are rigorously validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their reliability, accuracy, and suitability for intended purposes. Key validation parameters include:
Specificity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components ijbpas.comijfjournal.comwjpsonline.comphmethods.netijpsonline.commedcraveonline.comscholarsresearchlibrary.com.
Linearity: The capacity of the method to obtain test results which are directly proportional to the concentration of the analyte within a given range. Correlation coefficients (R²) typically exceed 0.999 for chromatographic methods ijpras.comijbpas.comwjpsonline.com.
Accuracy: Assessed through recovery studies, where known amounts of the analyte are added to a sample. Recoveries for Telmisartan and Hydrochlorothiazide are generally reported to be within acceptable limits, often exceeding 98% or demonstrating recovery within ±2% of the spiked amount ijpras.comijbpas.comwjpsonline.comtandfonline.comphmethods.netajpaonline.com.
Precision: Evaluated by repeatability (intra-day variation) and intermediate precision (inter-day variation). Relative Standard Deviation (%RSD) values are typically reported to be less than 2% ijbpas.comwjpsonline.com.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively, with acceptable precision and accuracy ijbpas.comwjpsonline.comtandfonline.comphmethods.netscholarsresearchlibrary.com.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage ijfjournal.comwjpsonline.comresearchgate.net.
System Suitability: Parameters such as theoretical plates and tailing factors are assessed to ensure the chromatographic system is adequate for the analysis wjpsonline.com.
In Vitro and In Vivo Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is crucial for understanding the relationship between drug exposure (PK) and the resulting pharmacological effect (PD). Studies have focused on developing integrated PK/PD models to describe the antihypertensive interaction between Telmisartan and Hydrochlorothiazide, primarily in animal models.
Spontaneously hypertensive rats (SHR) are frequently utilized in these studies nih.govresearchgate.netresearchgate.net. These models allow for the investigation of drug concentrations in plasma and their correlation with physiological responses, such as blood pressure and plasma potassium levels.
Key findings from PK/PD studies include:
Indirect Response Models: Integrated indirect response PK/PD models have been successfully developed to describe the time course of blood pressure and plasma potassium following administration of Telmisartan and Hydrochlorothiazide nih.govresearchgate.netresearchgate.net. These models often incorporate mechanisms to account for the drugs' effects on physiological processes.
Synergistic Interaction: The models predict and experimental data support a synergistic pharmacodynamic interaction between Telmisartan and Hydrochlorothiazide, indicating that their combined effect on blood pressure is greater than the sum of their individual effects nih.govresearchgate.net. This is attributed to Telmisartan's inhibitory function and Hydrochlorothiazide's stimulatory function on different physiological pathways contributing to blood pressure regulation.
Telmisartan PK Parameters: In rat models, Telmisartan exhibits rapid absorption, with a bioavailability of approximately 66% in rats europa.eu. Pharmacokinetic parameters determined in SHR include a long terminal half-life (around 16 hours), a clearance of approximately 0.15 L/kg/h, and a volume of distribution of about 5.36 L/kg researchgate.net.
Hydrochlorothiazide Effects: Hydrochlorothiazide has been shown to reduce blood pressure in various hypertensive rat models europa.eu.
These advanced methodologies and modeling approaches are indispensable for a comprehensive understanding of Telmisartan and Hydrochlorothiazide, underpinning their safe and effective development and application in research and clinical settings.
Compartmental and Non-Compartmental PK/PD Analysis
Compartmental and non-compartmental analysis are fundamental techniques used to characterize the absorption, distribution, metabolism, and excretion (ADME) of drugs. These methods allow for the estimation of key pharmacokinetic parameters, providing a quantitative understanding of how a drug behaves in the body over time.
Telmisartan: Telmisartan is known for its long terminal half-life, indicating sustained receptor blockade. Studies employing non-compartmental analysis have characterized its pharmacokinetic profile, revealing that it is primarily eliminated unchanged in feces via biliary excretion, with only minimal amounts excreted in urine. Telmisartan is not metabolized by cytochrome P450 isoenzymes, suggesting a low potential for CYP-based drug-drug interactions researchgate.net. Population pharmacokinetic modeling has also provided insights into its variability. For instance, typical PK parameter values in healthy subjects have been reported, including an apparent clearance (CL/F) of 18.3 L/h and an absorption rate constant (ka) of 0.183 h⁻¹ researchgate.net. In spontaneously hypertensive rats, a terminal half-life of 16 hours and a clearance of 0.15 L·kg⁻¹·h⁻¹ were observed nih.gov.
Hydrochlorothiazide: Hydrochlorothiazide is primarily eliminated by the kidneys, with over 95% recovered unchanged in the urine pharmgkb.org. Its pharmacokinetic profile is generally characterized by a half-life ranging from 8 to 15 hours with long-term dosing ahajournals.org. Studies have shown that while its half-life might suggest the need for multiple daily doses, its pharmacodynamic response can extend beyond this, supporting once-daily dosing in many cases ahajournals.org. Population pharmacokinetic modeling has also been applied to HCTZ, with age identified as a significant factor affecting its clearance nih.gov.
Table 1: Selected Pharmacokinetic Parameters for Telmisartan and Hydrochlorothiazide
| Parameter | Telmisartan | Hydrochlorothiazide | Source(s) |
| Terminal Half-life (t½) | >20 hours (human) researchgate.net; 16 h (rat) nih.gov | 8–15 hours ahajournals.org | researchgate.netnih.govahajournals.orgresearchgate.net |
| Apparent Clearance (CL/F) | 18.3 L/h (human) researchgate.net | Not specified in primary search results | researchgate.net |
| Absorption Rate (ka) | 0.183 h⁻¹ (human) researchgate.net | Not specified in primary search results | researchgate.net |
| Volume of Distribution | 5.36 L·kg⁻¹ (rat) nih.gov | Not specified in primary search results | nih.gov |
| Bioavailability | 43% (oral, human) researchgate.net | Not specified in primary search results | researchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Modeling for Nonlinear PK
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates drug ADME processes by integrating drug-specific properties with human physiological and biochemical data. This approach is particularly valuable for understanding complex pharmacokinetic behaviors, such as nonlinearity, which can arise from saturable processes like transporter-mediated uptake or target binding.
Telmisartan exhibits nonlinear pharmacokinetics when administered at ascending oral doses. Research has elucidated that this nonlinearity is primarily driven by the saturation of hepatic uptake, mediated by the Organic Anion Transporting Polypeptide 1B3 (OATP1B3), and potentially by the saturation of its binding to the Angiotensin II Type 1 (AT1) receptor nih.govresearchgate.netnih.govresearcher.life. PBPK models incorporating target-mediated drug disposition (TMDD) have been developed to investigate these mechanisms. For instance, studies have estimated the in vivo Km,OATP1B3 for telmisartan's hepatic uptake to be in the range of 2.0–5.7 nM nih.govresearchgate.netnih.govresearcher.life. These models also indicate that AT1 receptor binding saturation significantly influences telmisartan's PK at lower doses nih.govresearchgate.netnih.govresearcher.life. PBPK modeling is instrumental in predicting how these saturable processes affect drug exposure across different dose ranges and in various physiological states nih.govbiopharmaservices.com.
Pharmacogenomic and Genetic Variation Research in Drug Response
Pharmacogenomics investigates how genetic variations influence an individual's response to drugs. Understanding these genetic determinants can help predict treatment efficacy and identify individuals who may benefit most from specific therapies or require dose adjustments.
Genetic Polymorphisms Influencing AT1 Receptor Pathway (e.g., STK39, GNB3)
Telmisartan exerts its antihypertensive effect by blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Genetic variations within genes involved in this pathway can influence the efficacy of telmisartan. While specific studies directly linking telmisartan response to polymorphisms in STK39 or GNB3 were not prominently detailed in the provided search results, research has explored other genetic factors related to RAAS and ARB response. For example, genetic variations in the RAAS pathway have been suggested to modify the response to thiazide diuretics science.gov. Studies have also indicated that genetic factors can influence the response to antihypertensive medications broadly ahajournals.org.
Genetic Polymorphisms Influencing NCC Transporter Activity (e.g., SLC12A3, NEDD4L)
Hydrochlorothiazide acts by inhibiting the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, located in the distal convoluted tubule of the kidney pharmgkb.orgnih.gov. Genetic variations in genes related to this pathway, including SLC12A3 itself, NEDD4L, and ADD1, have been associated with differential responses to HCTZ.
ADD1 (Adducin 1) Gly460Trp: The Gly460Trp polymorphism in the ADD1 gene has been linked to a greater reduction in systolic and diastolic blood pressure in individuals carrying the Trp allele compared to GlyGly homozygotes when treated with HCTZ pharmgkb.org.
GNB3 (G protein subunit beta 3) C825T: The C825T polymorphism in GNB3 has also shown an association with HCTZ response, with TT homozygotes experiencing greater reductions in both systolic and diastolic blood pressures compared to CC homozygotes pharmgkb.org.
SLC12A3, DCC, EPHX2, PRKAG2: Genome-wide association studies and pathway analyses have identified variants in genes such as SLC12A3, DCC, EPHX2, and PRKAG2 as potential determinants of HCTZ blood pressure response. A response score derived from polymorphisms in these genes explained a significant portion of the variability in HCTZ response nih.gov.
NEDD4L (Neural precursor cell expressed developmentally regulated 4 E3 ubiquitin protein ligase): Polymorphisms in NEDD4L, particularly rs4149601, rs292449, rs75982813, and rs1008899, have been associated with blood pressure reduction in response to HCTZ in white populations researchgate.net. Specifically, the rs4149601-rs292449 haplotype showed a significant association with greater blood pressure response to HCTZ in whites (P = 0.0006 for SBP and P = 0.006 for DBP) researchgate.net.
SPTLC3 (Serine palmitoyltransferase, long chain base subunit 3): The SPTLC3 gene, specifically the rs6078905 SNP, has been identified as a novel biomarker associated with HCTZ response in whites. Carriers of the C-allele of rs6078905 exhibited a better BP response to HCTZ compared to non-carriers (e.g., ∆SBP/∆DBP: -11.4/-6.9 mm Hg vs. -6.8/-3.5 mm Hg) ahajournals.org.
Table 2: Selected Genetic Polymorphisms and Their Association with Hydrochlorothiazide Response
| Gene | Polymorphism (rsID) | Associated Effect on HCTZ BP Response | Population Studied | Source(s) |
| ADD1 | Gly460Trp | Trp allele carriers showed significantly greater decrease in systolic and diastolic blood pressure compared to GlyGly subjects. | Not specified | pharmgkb.org |
| GNB3 | C825T | TT homozygotes showed greater reductions in systolic and diastolic blood pressure compared to CC homozygotes. | Not specified | pharmgkb.org |
| SLC12A3 | rs2727563 | Identified as a potential marker influencing HCTZ BP response; part of a response score explaining variability. | White hypertensives | nih.gov |
| DCC | rs12604940 | Identified as a potential marker influencing HCTZ BP response; part of a response score explaining variability. | White hypertensives | nih.gov |
| EPHX2 | rs13262930 | Identified as a potential marker influencing HCTZ BP response; part of a response score explaining variability. | White hypertensives | nih.gov |
| NEDD4L | rs4149601 | Associated with decreased blood pressure in whites. rs4149601-rs292449 haplotype associated with greater BP response (P=0.0006 SBP, P=0.006 DBP). | Whites | researchgate.net |
| NEDD4L | rs292449 | Associated with decreased blood pressure in whites. rs4149601-rs292449 haplotype associated with greater BP response (P=0.0006 SBP, P=0.006 DBP). | Whites | researchgate.net |
| NEDD4L | rs75982813 | Associated with decreased blood pressure in whites. | Whites | researchgate.net |
| NEDD4L | rs1008899 | Associated with decreased blood pressure in whites. | Whites | researchgate.net |
| SPTLC3 | rs6078905 | C-allele carriers showed better BP response to HCTZ vs. non-carriers (∆SBP/∆DBP: -11.4/-6.9 vs. -6.8/-3.5 mm Hg). | Whites | ahajournals.org |
Metabolomic Correlates in Preclinical Response Studies
Metabolomics, the study of small molecules (metabolites) in biological systems, offers a powerful approach to uncover biochemical pathways and identify biomarkers associated with drug response, particularly in preclinical settings.
In preclinical studies investigating antihypertensive drug response, metabolomics has been applied to understand the mechanisms underlying HCTZ efficacy. Pathway analysis of metabolites associated with HCTZ BP response highlighted the sphingolipid metabolic pathway as significant ahajournals.org. Specific metabolites, such as aspartate, glutamate, lysophosphatidylcholine (B164491) C16:0, lysophosphatidylcholine C20:3, and sphingomyelin (B164518) C24:1, were found to be independently related to systolic BP reduction with HCTZ treatment researchgate.net. Furthermore, baseline levels of certain metabolites, including ceramide, triacylglycerol, total glycerolipids, and oleic acid, were positively associated with longitudinal diastolic blood pressure increase, while cholesterylester levels were inversely associated ahajournals.org. These findings suggest that alterations in lipid metabolism, particularly sphingolipid metabolism, may play a role in the antihypertensive effects of HCTZ. Preclinical studies involving telmisartan have also explored its metabolic effects, indicating potential benefits in managing metabolic syndrome by improving insulin (B600854) resistance and lipid profiles in animal models researchgate.netnih.gov.
Compound Names:
Telmisartan
Hydrochlorothiazide
Formulation Science and Drug Delivery Systems Academic Perspective
Theoretical Considerations for Fixed-Dose Combination Tablet Design
The development of fixed-dose combination tablets like Micardis HCT is driven by the therapeutic advantage of combining agents from different pharmacological classes to achieve a synergistic antihypertensive effect. This approach enhances patient adherence by reducing the pill burden compared to administering individual medications ijpsr.comnih.govresearchgate.net. Telmisartan (B1682998) acts by blocking the action of angiotensin II, a vasoconstrictor, while hydrochlorothiazide (B1673439) promotes the excretion of sodium and water, both contributing to blood pressure reduction nih.govgoodrx.comjapsonline.com.
A primary theoretical consideration in designing such a combination is the potential for incompatibilities between the APIs and excipients, or between the APIs themselves. Telmisartan's dissolution profile is often optimized with alkaline excipients to improve its solubility and bioavailability pharmtech.comgoogle.com. Conversely, hydrochlorothiazide is known to degrade in alkaline environments pharmtech.comgoogle.com. To circumvent these opposing requirements, bilayer tablet technology is a common and effective strategy. This design physically separates the two APIs into distinct layers within a single tablet, thereby preventing direct contact and mitigating degradation pathways ijpsr.compharmtech.comgoogle.comgoogle.com. This compound is commercially available in various strengths, typically combining telmisartan at 40 mg or 80 mg with hydrochlorothiazide at 12.5 mg or 25 mg nih.govfda.gov.
Advanced Manufacturing Processes and Quality by Design (QbD) Principles for Production
The manufacturing of telmisartan and hydrochlorothiazide combination tablets, particularly bilayer formulations, often employs established techniques such as wet granulation ijpsr.comhumanjournals.comijpsr.com. Wet granulation involves binding drug powders and excipients with a granulating fluid, typically purified water, to form granules. These granules are then dried and compressed into tablets, offering improved flowability and compressibility, which are critical for consistent tablet manufacturing humanjournals.com.
Development of Modified Release Technologies for Combination Compounds
While this compound is primarily formulated for immediate release, research has explored the development of modified release technologies for combination products containing telmisartan and hydrochlorothiazide. This often involves creating bilayer tablets where one API is formulated for sustained release (SR) and the other for immediate release (IR) rjptonline.orgrjpdft.com.
For instance, telmisartan, with its long pharmacokinetic half-life, can be formulated into a sustained-release layer using hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and carbopol rjptonline.orgrjpdft.com. These polymers form a matrix that controls the rate of drug release over an extended period, typically up to 20 hours rjptonline.orgrjpdft.com. Hydrochlorothiazide, being highly water-soluble, is formulated for immediate release. This is commonly achieved by incorporating superdisintegrants, such as sodium starch glycolate, into its layer, which promote rapid tablet disintegration and subsequent drug dissolution ijpsr.comrjptonline.org. Studies have demonstrated that such bilayer matrix tablet designs can effectively deliver telmisartan in a sustained manner while ensuring the immediate release of hydrochlorothiazide within a short timeframe, such as 30 minutes rjptonline.orgrjpdft.com. Other approaches, like the development of coated tablets designed for sequential drug release, have also been investigated google.com.
Excipient Compatibility Studies for Enhanced Stability and Performance
The selection of appropriate excipients and the rigorous assessment of their compatibility with the APIs are critical for ensuring the stability and performance of this compound formulations ijpsr.comhumanjournals.comijpsr.com. Excipients serve multiple roles, including acting as binders, diluents, disintegrants, lubricants, and colorants, all of which contribute to the physical properties and therapeutic efficacy of the final dosage form fda.govhumanjournals.comnih.gov.
Commonly utilized excipients in telmisartan/hydrochlorothiazide formulations include binders such as povidone, microcrystalline cellulose, and HPMC; diluents like sorbitol, lactose (B1674315) monohydrate, and microcrystalline cellulose; disintegrants such as maize starch, sodium starch glycolate, and crospovidone; lubricants like magnesium stearate; and pH modifiers such as sodium hydroxide (B78521) and meglumine, which are particularly important for telmisartan's solubility ijpsr.comfda.govhumanjournals.comijpsr.comnih.gov. Colorants like ferric oxide are also incorporated for identification fda.govnih.gov.
Excipient compatibility is typically investigated using analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy, which can detect chemical interactions between the APIs and excipients ijpsr.comhumanjournals.comijpsr.comamazonaws.com. Research findings generally indicate that the selected excipients exhibit good compatibility with both telmisartan and hydrochlorothiazide, with no significant chemical interactions observed ijpsr.comhumanjournals.comijpsr.com. However, the hygroscopic nature of the final tablets necessitates careful handling and storage conditions to protect them from moisture and maintain their stability and performance nih.gov. Stability studies conducted according to ICH guidelines have confirmed that certain telmisartan/hydrochlorothiazide formulations can achieve a shelf life of up to 20 months ijpsr.comijpsr.com.
Table 1: Common Excipients in Telmisartan/Hydrochlorothiazide Formulations
| Excipient | Function (Potential) | Source(s) |
| Sodium Hydroxide | pH adjustment (alkalizing agent for Telmisartan) | google.comfda.govnih.gov |
| Meglumine | pH adjustment/solubilizer (alkalizing agent for Telmisartan) | google.comfda.govnih.gov |
| Povidone | Binder | google.comfda.govnih.gov |
| Sorbitol | Diluent/Sweetener | fda.govnih.gov |
| Magnesium Stearate | Lubricant | fda.govnih.gov |
| Lactose Monohydrate | Diluent/Filler | fda.govnih.gov |
| Microcrystalline Cellulose | Binder/Diluent | fda.govhumanjournals.comnih.gov |
| Maize Starch | Disintegrant/Binder | fda.govnih.gov |
| Sodium Starch Glycolate | Superdisintegrant (for HCTZ layer) | ijpsr.comijpsr.com |
| Crospovidone | Superdisintegrant (for Telmisartan layer) | ijpsr.comijpsr.com |
| Ferric Oxide (Red/Yellow) | Colorant | fda.govnih.gov |
| HPMC (Hydroxypropyl Methylcellulose) | Binder/Sustained Release Agent | humanjournals.comrjptonline.orgrjpdft.com |
| Carbopol 71G | Binder/Sustained Release Agent | rjptonline.orgrjpdft.com |
Table 2: Key Formulation and Release Characteristics from Research Studies
| Formulation ID | Manufacturing Method | Key Excipients (Disintegrant) | Release Profile (Telmisartan/Hydrochlorothiazide) | Shelf Life (Reported) | Citation(s) |
| T2H5 (Bilayer) | Wet Granulation | Crospovidone (Telmisartan layer), Sodium Starch Glycolate (HCTZ layer) | ~100% in 1 hr / ~100% in 1 hr | 20 months | ijpsr.comijpsr.com |
| SR/IR Bilayer | Wet Granulation | HPMC, Carbopol 71G (SR Telmisartan), Sodium Starch Glycolate (IR HCTZ) | Sustained release over 20h / Immediate release within 30 min | Not specified (study-specific) | rjptonline.orgrjpdft.com |
Emerging Research Frontiers and Future Directions
Exploration of Novel Receptor Interactions and Off-Target Effects (Preclinical Investigations)
Preclinical studies have revealed that the active components of Micardis HCT, telmisartan (B1682998) and hydrochlorothiazide (B1673439), interact with various molecular targets beyond their primary mechanisms of action. These "off-target" effects are a key area of research, potentially opening new avenues for therapeutic applications.
Telmisartan: A significant focus of preclinical research has been on telmisartan's ability to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This nuclear hormone receptor plays a crucial role in regulating carbohydrate and lipid metabolism. Molecular modeling suggests that telmisartan's interaction with the PPARγ ligand-binding domain is distinct from that of full agonists. This unique interaction allows telmisartan to influence the expression of PPARγ target genes involved in glucose and lipid metabolism, which may contribute to its beneficial metabolic effects.
Furthermore, research has identified that telmisartan can influence transmembrane ionic currents. It has been shown to stimulate the peak and late components of the voltage-gated Na+ current (INa) and suppress the erg-mediated K+ current. These findings suggest that telmisartan's effects on ion channels could represent another layer of its pharmacological activity.
Hydrochlorothiazide: Research into the off-target effects of hydrochlorothiazide has explored its interactions with various ion transporters and enzymes. Studies suggest that it can target the Na+-dependent Cl−/HCO3− exchanger (NDCBE), the Na+-independent Cl−/HCO3− exchanger (Pendrin), and carbonic anhydrases, all of which are implicated in insulin (B600854) secretion. More recent data indicates that hydrochlorothiazide may inhibit insulin secretion by targeting mitochondrial carbonic anhydrase Vb. Additionally, in silico studies have suggested that hydrochlorothiazide can strongly inhibit CYP3A4, an important enzyme in drug metabolism.
Investigation of Potential Beyond Antihypertensive Actions
The unique molecular interactions of telmisartan and hydrochlorothiazide have prompted investigations into their potential therapeutic effects beyond blood pressure control. These include anti-proliferative actions in non-cardiovascular cells and metabolic regulation at a molecular level.
**Anti-Proliferative Effects in Non-Cardiovasc
Q & A
Q. What are the primary pharmacological mechanisms of Telmisartan and Hydrochlorothiazide in Micardis HCT, and how do they synergize to manage hypertension?
- Methodological Answer : Telmisartan, an angiotensin II receptor blocker (ARB), inhibits vasoconstriction by blocking the angiotensin II type 1 receptor. Hydrochlorothiazide (HCTZ) reduces plasma volume via inhibition of sodium-chloride symporters in the distal convoluted tubule. To study synergy, use dose-response experiments comparing monotherapy (Telmisartan or HCTZ alone) versus combination therapy (this compound) in animal or cell-based models. Measure endpoints like blood pressure reduction, renal sodium excretion, and angiotensin II receptor density using ELISA or immunofluorescence .
Q. How should researchers design a Phase III clinical trial to evaluate this compound’s efficacy in resistant hypertension?
- Methodological Answer : Apply the PICOT framework :
- P : Adults with resistant hypertension (BP ≥140/90 mmHg despite triple therapy).
- I : this compound (80/25 mg daily).
- C : Standard triple therapy (e.g., ACE inhibitor + calcium channel blocker + diuretic).
- O : Change in 24-hour ambulatory blood pressure at 12 weeks.
- T : 12-week follow-up.
Use randomized controlled trial (RCT) design with stratified randomization for comorbidities. Include intention-to-treat (ITT) analysis and adjust for covariates like age and renal function .
Advanced Research Questions
Q. How can conflicting data on this compound’s renal protective effects in diabetic nephropathy be reconciled?
- Methodological Answer : Conduct a systematic review with meta-regression to analyze heterogeneity across studies. Variables to assess:
- Patient subgroups (e.g., baseline eGFR, HbA1c levels).
- Study duration (short-term vs. ≥2 years).
- Concomitant medications (e.g., SGLT2 inhibitors).
Use the Cochrane Risk of Bias Tool and GRADE criteria to evaluate evidence quality. For unresolved contradictions, propose a prospective cohort study with protocolized renal function monitoring (e.g., urinary albumin-to-creatinine ratio) .
Q. What experimental strategies are recommended to assess this compound’s interactions with cytochrome P450 (CYP) enzymes in polypharmacy scenarios?
- Methodological Answer :
- In vitro : Use human liver microsomes to quantify CYP inhibition/induction (e.g., CYP2C9, CYP2D6) via fluorometric assays. Compare IC50 values of Telmisartan/HCTZ with known inhibitors (e.g., ketoconazole).
- In silico : Apply physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions (DDIs) in populations with polypharmacy (e.g., elderly patients on ≥5 medications).
- Clinical : Retrospectively analyze adverse event databases (e.g., FAERS) for DDI signals using disproportionality analysis (e.g., reporting odds ratios) .
Q. How do genetic polymorphisms (e.g., AGTR1 or SLC12A3 variants) influence this compound’s antihypertensive response?
- Methodological Answer : Design a pharmacogenomic cohort study :
- Genotype participants for AGTR1 (rs5186) and SLC12A3 (rs11643718) using TaqMan assays.
- Stratify patients into responders (≥10 mmHg systolic BP reduction) vs. non-responders.
- Perform multivariate logistic regression to adjust for confounders (e.g., BMI, adherence).
Validate findings in a replication cohort and assess functional variants via luciferase reporter assays .
Methodological and Ethical Considerations
Q. What statistical approaches are optimal for analyzing this compound’s long-term cardiovascular outcomes in observational studies?
- Methodological Answer : Use Cox proportional hazards models with time-varying covariates (e.g., dose adjustments, comorbidities). Address immortal time bias via propensity score matching. For missing data, apply multiple imputation with chained equations (MICE). Sensitivity analyses should test robustness against competing risks (e.g., non-cardiovascular death) .
Q. How should researchers address ethical challenges in trials involving this compound and vulnerable populations (e.g., elderly with frailty)?
- Methodological Answer :
- Protocol : Include a geriatric assessment (e.g., Fried frailty criteria) and adaptive dosing based on renal/hepatic function.
- Ethics : Obtain informed consent via simplified visual aids and iterative consent processes. Monitor for orthostatic hypotension and electrolyte imbalances (e.g., potassium) with DSMB oversight.
- Reporting : Follow CONSORT-ELDERLY guidelines for transparency .
Data Presentation and Reproducibility
Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?
- Methodological Answer :
- Experimental : Detailed synthesis protocols (e.g., tablet formulation excipients), HPLC purity data, and pharmacokinetic parameters (AUC, Cmax, t½).
- Clinical : CONSORT flow diagram, baseline characteristics table, and individual patient data (IPD) availability in repositories like Dryad.
- Statistical : Full regression outputs (β coefficients, 95% CIs), R or SAS code for sensitivity analyses .
Q. Tables for Reference
| Study Design | Key Endpoints | Statistical Tools |
|---|---|---|
| RCT (PICOT-based) | 24-hour ambulatory BP, eGFR | ITT analysis, ANCOVA |
| Pharmacogenomic Cohort | AGTR1 allele frequency, BP change | Multivariate logistic regression |
| Systematic Review | Odds ratio for renal events | Random-effects meta-analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
